molecular formula C8H3BrF3N3O2 B8364839 Benzimidazole, 4-bromo-6-nitro-2-(trifluoromethyl)- CAS No. 6609-37-6

Benzimidazole, 4-bromo-6-nitro-2-(trifluoromethyl)-

Cat. No. B8364839
CAS RN: 6609-37-6
M. Wt: 310.03 g/mol
InChI Key: RJHWHAVCPNBCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778937B2

Procedure details

In a 250 mL round-bottom flask a mixture of 3-bromo-5-nitrobenzene-1,2-diamine (10 g, 43.1 mmol) and TFA (23.24 mL, 302 mmol) was heated to 85° C. for 17 hours. The mixture was allowed to cool to RT, and then was concentrated in vacuo to remove the excess TFA. The residue was partitioned between water (100 mL) and ether (100 mL; not soluble in dichloromethane). The phases were separated, and the organic layer was dried over Na2SO4, then filtered and concentrated in vacuo to provide 4-bromo-6-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole (7.1 g, 22.90 mmol, 53.1% yield) as a brown solid. LCMS and NMR are consistent with structure (NMR contains a trace of ether). MS (ES+) m/e: 308.9, 310.1 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 15.09 (br. s., 1H) 8.49-8.66 (m, 1H) 8.36-8.48 (m, 1H)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
23.24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([NH2:11])[C:3]=1[NH2:12].[C:13](O)([C:15]([F:18])([F:17])[F:16])=O>>[Br:1][C:2]1[C:3]2[N:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[NH:11][C:4]=2[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])N)N
Name
Quantity
23.24 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the excess TFA
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 mL) and ether (100 mL
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2NC(=NC21)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.9 mmol
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 53.1%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.